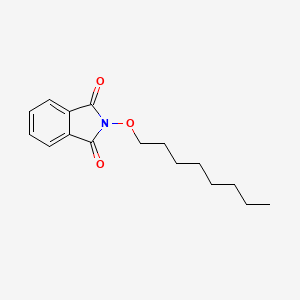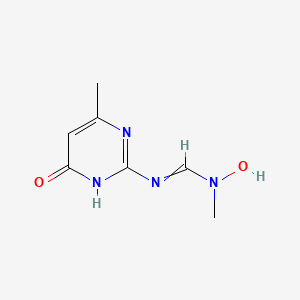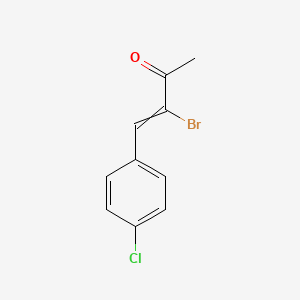![molecular formula C20H20N2 B11725842 bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)
bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine typically involves the condensation reaction between hydrazine and 1-tetralone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Hydrazine+21-Tetralone→this compound+2Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used under mild to moderate conditions, often in the presence of a catalyst.
Major Products:
Oxidation: Azines and other oxidized hydrazone derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazone compounds.
科学的研究の応用
Chemistry:
Catalysis: Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Biological Probes: The compound can be used as a fluorescent probe for detecting specific biomolecules due to its unique structural properties.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine exerts its effects is largely dependent on its interaction with molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its hydrazone group can interact with various biological molecules, potentially inhibiting or modifying their activity.
類似化合物との比較
- Bis[(1E,2E)-1,2-bis(2-(1H-imidazol-1-yl)-1-phenylethylidene]hydrazine
- 6,6′-((1E,1′E)-hydrazine-1,2-diylidenebis(methanylylidene))bis(2-(tert-butyl)phenol)
- 1,1′-((1E,1′E)-(pyridine-3,4-diylbis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)
Uniqueness: Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine is unique due to its specific structural configuration and the presence of the tetrahydronaphthalene moiety. This gives it distinct electronic and steric properties compared to other hydrazone derivatives, making it particularly useful in specialized applications such as catalysis and material science.
特性
分子式 |
C20H20N2 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
(Z)-N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C20H20N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12H,5-6,9-10,13-14H2/b21-19-,22-20- |
InChIキー |
BPJMWTWHKFKMMM-WRBBJXAJSA-N |
異性体SMILES |
C1C/C(=N/N=C/2\C3=CC=CC=C3CCC2)/C4=CC=CC=C4C1 |
正規SMILES |
C1CC2=CC=CC=C2C(=NN=C3CCCC4=CC=CC=C43)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Chloro-3,4-dihydronaphthalen-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B11725760.png)
![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11725772.png)
![N'-[(2-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11725776.png)




![Ethyl 3-[(2-cyanoacetamido)imino]-4,4,4-trifluorobutanoate](/img/structure/B11725818.png)

![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11725833.png)
![(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B11725850.png)

